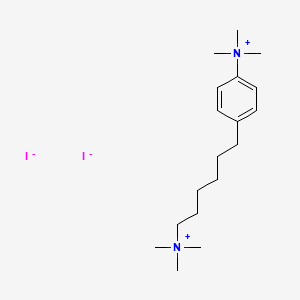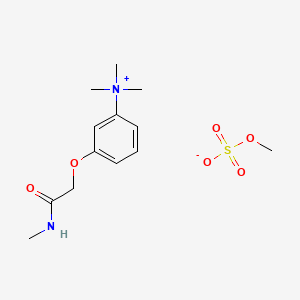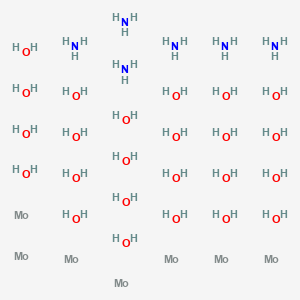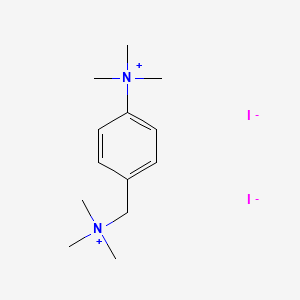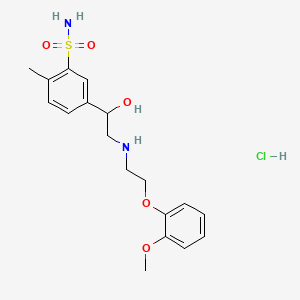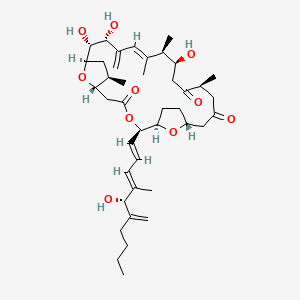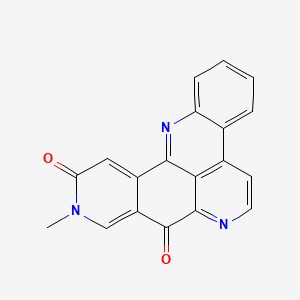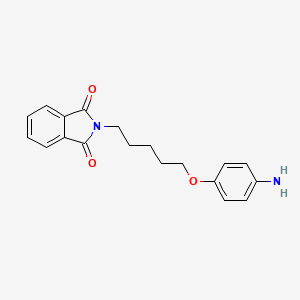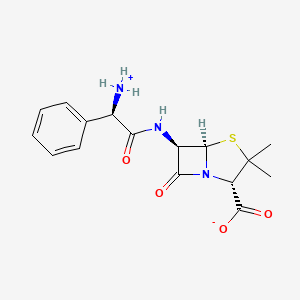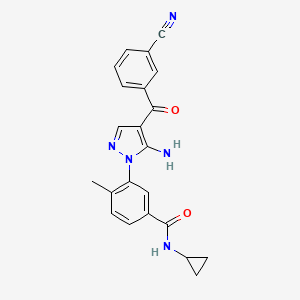
アキュマピモド
概要
説明
Acumapimod (BCT-197) is an oral p38 MAP kinase inhibitor and an anti-inflammatory agent developed by Mereo BioPharma . It has completed Phase 2 development as first-line therapy for severe acute exacerbations of chronic obstructive pulmonary disease .
Molecular Structure Analysis
The molecular formula of Acumapimod is C22H19N5O2 . The average molecular weight is 385.427 Da . The InChI Key is VGUSQKZDZHAAEE-UHFFFAOYSA-N .
Chemical Reactions Analysis
Acumapimod is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Co-administration of a weak (azithromycin) and strong (itraconazole) CYP3A4 inhibitor had no clinically meaningful impact on acumapimod pharmacokinetics .
Physical And Chemical Properties Analysis
The physical and chemical properties of Acumapimod include a molecular formula of C22H19N5O2 and a molecular weight of 385.42 . It is recommended to be stored at -20°C for long term storage .
科学的研究の応用
COPD の急性増悪 (AECOPD) の治療
アキュマピモドは、慢性閉塞性肺疾患 (COPD) の重症な急性増悪に対する第一選択薬として研究されてきました。これは、p38 MAP キナーゼ阻害剤の経口薬であり、さらなる増悪のリスクを軽減することを目的としています。 AETHER 第 II 相試験では、アキュマピモドは AECOPD の治療に有効であることが示され、重症な増悪中の患者転帰を改善する可能性が示唆されました .
COPD における臨床的治療失敗の減少
臨床試験により、アキュマピモドは COPD 患者の臨床的治療失敗を大幅に減少させる可能性があることが示されています。これは、COPD 治療による再入院数の減少で測定されます。 第 IIb 相試験では、アキュマピモドの高用量群は、低用量群またはプラセボ群と比較して、治療失敗が 50% 以上減少したことが示されました .
抗炎症作用
COPD での用途に加えて、アキュマピモドの抗炎症作用は、より幅広い用途について検討されています。 p38 MAP キナーゼ阻害剤としてのメカニズムから、この経路が重要な役割を果たす他の炎症性疾患での可能性が示唆されています .
個別化医療の可能性
COPD の不均一性とそのさまざまな表現型から、アキュマピモドは、より個別化された治療アプローチの一部となる可能性があります。 特定の炎症性経路を標的とすることで、異なる炎症プロファイルを持つ患者サブグループに対して、個別化された治療上の利点をもたらす可能性があります .
全身性コルチコステロイド暴露の削減
提案されている第 III 相臨床試験プログラムでは、アキュマピモドの二次評価項目の 1 つに、全身性コルチコステロイド暴露の削減があります。 これは、長期コルチコステロイドの使用による合併症のリスクのある患者にとって特に重要です .
健康関連のQOL の改善
今後の臨床試験におけるもう 1 つの二次評価項目は、St. George's Respiratory Questionnaire で測定される症状の改善です。 これは、アキュマピモドの生理学的効果だけでなく、患者の健康関連の QOL に対する影響にも重点を置いていることを示しています .
長期使用における安全性と忍容性
安全性と忍容性は、すべての治療用途において重要な側面です。 アキュマピモドの研究には、長期的な安全性を評価することが含まれ、長期間にわたって副作用なしに効果的に使用できることを確認しています .
入院を減らす可能性
アキュマピモドの第 III 相試験の主要評価項目は、次の重症な増悪までの時間、または重症な増悪の発生率です。 これは、アキュマピモドがすべての原因による入院を減らす可能性に直接関係しており、それにより、患者の管理と医療資源の利用を改善します .
作用機序
Target of Action
Acumapimod, also known as BCT-197, is primarily targeted towards the p38 mitogen-activated protein kinase (p38 MAPK) . The p38 MAPK is a key signaling pathway involved in the regulation of inflammatory cytokines .
Mode of Action
As an inhibitor of p38 MAPK, Acumapimod works by binding to the p38 MAPK enzyme , thereby preventing its action . This inhibition disrupts the signaling pathway, leading to a decrease in the production of inflammatory cytokines .
Biochemical Pathways
The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, Acumapimod can potentially reduce inflammation and alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
It’s known that acumapimod is metabolized primarily by cytochrome p450 3a4 (cyp3a4) and is a p-glycoprotein (p-gp) substrate .
Result of Action
The primary result of Acumapimod’s action is the suppression of DUX4 expression in cellular and animal models of Facioscapulohumeral Muscular Dystrophy (FSHD) . By inhibiting the p38 MAPK pathway, Acumapimod reduces the production of inflammatory cytokines, which can lead to a decrease in inflammation and an improvement in symptoms of diseases like COPD .
将来の方向性
生化学分析
Biochemical Properties
Acumapimod plays a significant role in biochemical reactions as it acts as an inhibitor of the p38 MAPK . This kinase is a key signaling pathway involved in the regulation of inflammatory cytokines .
Cellular Effects
The cellular effects of Acumapimod are primarily related to its role as a p38 MAPK inhibitor . It is suggested that Acumapimod could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about its effects on various types of cells and cellular processes is currently limited .
Molecular Mechanism
As a p38 MAPK inhibitor, it is likely to exert its effects at the molecular level by binding to and inhibiting this kinase, thereby affecting the regulation of inflammatory cytokines .
Temporal Effects in Laboratory Settings
Information on the temporal effects of Acumapimod in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited .
Metabolic Pathways
Acumapimod is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Detailed information about the metabolic pathways that Acumapimod is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
特性
IUPAC Name |
3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUSQKZDZHAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
836683-15-9 | |
| Record name | Acumapimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acumapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACUMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


